Fmoc-O-Phospho-L-tyrosine

Catalog No.
S1768292
CAS No.
147762-53-6
M.F
C24H22NO8P
M. Wt
483,41 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-O-Phospho-L-tyrosine

CAS Number

147762-53-6

Product Name

Fmoc-O-Phospho-L-tyrosine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid

Molecular Formula

C24H22NO8P

Molecular Weight

483,41 g/mole

InChI

InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31)/t22-/m0/s1

InChI Key

AMXUJIHSMANWDW-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O

Synonyms

Fmoc-O-Phospho-L-tyrosine;147762-53-6;Fmoc-Tyr(PO3H2)-OH;Fmoc-O-Phospho-Tyr-OH;Fmoc-Tyr(H2PO3)-OH;Fmoc-O-Phosphono-L-Tyr-OH;C24H22NO8P;SCHEMBL1738801;N|A-Fmoc-O-phospho-L-tyrosine;00147_FLUKA;CTK0H4202;Nalpha-Fmoc-O-phospho-L-tyrosine;MolPort-003-925-035;ZINC2560017;ANW-59084;CF-500;AKOS015895487;AM84444;RTR-005909;AJ-40422;AK-49406;TR-005909;FT-0081948;FT-0651236;ST24047300

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O

Fmoc-O-Phospho-L-tyrosine (Fmoc-Tyr(PO3H2)-OH) is a modified amino acid commonly used in peptide synthesis []. It plays a vital role in several scientific research applications, particularly those involving:

Protein Phosphorylation Studies

Protein phosphorylation, the addition of a phosphate group to an amino acid residue, is a crucial cellular process involved in regulating various biological functions. Fmoc-O-Phospho-L-tyrosine allows researchers to:

  • Incorporate phosphorylated tyrosine residues into synthetic peptides, mimicking naturally occurring phosphorylated proteins [, ]. This enables studying the impact of phosphorylation on protein structure, function, and interaction with other molecules.
  • Investigate the role of tyrosine phosphorylation in signaling pathways, enzyme activity, and protein-protein interactions []. By studying synthetic peptides containing phosphorylated tyrosine, researchers can gain insights into the mechanisms underlying various cellular processes.

Development of Therapeutic Peptides

Fmoc-O-Phospho-L-tyrosine holds significant potential in the development of therapeutic peptides with improved efficacy and specificity. By incorporating this modified amino acid, researchers can:

  • Design and synthesize peptides that mimic the action of naturally occurring phosphorylated proteins involved in disease processes []. These peptides can be used as potential therapeutic agents for various diseases, including cancer, diabetes, and neurodegenerative disorders.
  • Develop targeted therapies by designing peptides that specifically bind to proteins with phosphorylated tyrosine residues []. This approach can potentially improve the effectiveness and reduce the side effects of existing therapies.

Studying Protein-Protein Interactions

Protein-protein interactions play a crucial role in various cellular processes. Fmoc-O-Phospho-L-tyrosine can be used to:

  • Investigate the role of tyrosine phosphorylation in protein-protein interactions []. By studying synthetic peptides containing this modification, researchers can identify the specific regions involved in binding and understand how phosphorylation affects protein interactions.
  • Develop new methods for studying protein-protein interactions, such as using phosphorylated peptides as probes to identify interacting proteins []. This information can be crucial for understanding cellular signaling pathways and developing new drugs.

Fmoc-O-Phospho-L-tyrosine is a phosphotyrosine derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protective group. Its chemical formula is C24H22NO8P, and it has a molecular weight of 483.41 g/mol. This compound is significant in biochemical research, particularly in studies involving protein phosphorylation, as it mimics the structure of naturally occurring phosphotyrosine. The presence of the Fmoc group allows for ease of handling and incorporation into peptide synthesis, making it a valuable tool for researchers in the field of medicinal chemistry and biochemistry .

The synthesis of Fmoc-O-Phospho-L-tyrosine typically involves several key reactions:

  • Phosphorylation: Fmoc-tyrosine can be phosphorylated using dichloromethyl phosphate under alkaline conditions to yield Fmoc-O-Phospho-L-tyrosine. This reaction is crucial as it introduces the phosphate group, which is essential for the biological activity of the compound .
  • Dephosphorylation: Enzymatic or chemical dephosphorylation can occur, which is important for studying the dynamics of phosphorylation in cellular processes. Protein tyrosine phosphatases catalyze this reaction, highlighting the compound's relevance in signaling pathways .
  • Stability Studies: The stability of Fmoc-O-Phospho-L-tyrosine under various conditions can be assessed through hydrolysis reactions, which help understand its behavior in biological systems.

Fmoc-O-Phospho-L-tyrosine exhibits significant biological activity due to its structural similarity to natural phosphotyrosine. It plays a role in:

  • Signal Transduction: This compound can mimic phosphorylated tyrosines in proteins, influencing signaling pathways that regulate cell growth, differentiation, and metabolism.
  • Inhibition Studies: Research indicates that the compound can inhibit certain protein tyrosine phosphatases, which are critical in regulating cellular signaling pathways .

The synthesis methods for Fmoc-O-Phospho-L-tyrosine include:

  • Direct Phosphorylation: As mentioned earlier, this involves reacting Fmoc-tyrosine with dichloromethyl phosphate under basic conditions.
  • Phosphitylation Method: Involves using phosphoramidites and subsequent oxidation to convert P(III) to P(V), which is a well-established method for synthesizing phosphotyrosine derivatives .
  • Solid-phase Peptide Synthesis: Fmoc-O-Phospho-L-tyrosine can be incorporated into peptides during solid-phase synthesis, allowing for the study of peptide interactions with proteins and other biomolecules .

Fmoc-O-Phospho-L-tyrosine has various applications including:

  • Peptide Synthesis: Used as a building block in the synthesis of phosphopeptides for studying protein interactions.
  • Biochemical Assays: Serves as a substrate for assays involving protein tyrosine kinases and phosphatases, helping elucidate their mechanisms.
  • Drug Development: Its ability to mimic natural substrates makes it useful in developing inhibitors targeting specific kinases involved in cancer and other diseases .

Studies on Fmoc-O-Phospho-L-tyrosine interactions focus on its binding affinity with proteins involved in signal transduction pathways:

  • Protein Tyrosine Kinases: The compound interacts with various kinases, influencing their activity and providing insights into phosphorylation dynamics.
  • Protein Tyrosine Phosphatases: Research shows that Fmoc-O-Phospho-L-tyrosine can inhibit these enzymes, making it a valuable tool for studying dephosphorylation processes .

Several compounds are structurally or functionally similar to Fmoc-O-Phospho-L-tyrosine. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
O-Phospho-L-TyrosineNatural amino acid derivativeNaturally occurring; involved in signaling pathways
Fmoc-TyrosineAmino acid derivativeLacks phosphate group; used primarily in peptide synthesis
PhosphotyrosinePhosphate-containing amino acidDirectly involved in cellular signaling; less stable than Fmoc derivative
O-Diethylphosphate L-TyrosinePhosphate esterUsed as a monomer for polymers; different reactivity profile

Fmoc-O-Phospho-L-tyrosine stands out due to its protective group, which facilitates easier handling and incorporation into peptides while maintaining the essential properties of phosphotyrosine.

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Wikipedia

Fmoc-O-Phospho-L-tyrosine

Dates

Modify: 2023-08-15

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